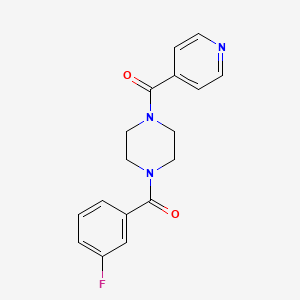

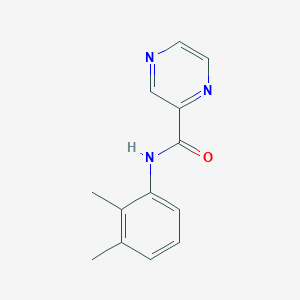

![molecular formula C19H21ClN6O B5539382 2-chloro-N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5539382.png)

2-chloro-N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is part of a broader class of chemicals that have been explored for their significant biological activities and chemical properties. The structure suggests it is a benzamide derivative, which is a common moiety in drug design due to its pharmacological properties. Benzamide derivatives often exhibit a wide range of biological activities and are a focus in the development of new therapeutics.

Synthesis Analysis

The synthesis of complex benzamide derivatives typically involves multi-step chemical processes that might include the formation of amide bonds, introduction of chloro groups, and the attachment of specific functional groups like imidazol and pyrimidinyl rings. A relevant example is the synthesis of related imidazolylbenzamides, where the key steps might involve nucleophilic substitution reactions, amidation, and ring-closing mechanisms to introduce the imidazole and pyrimidine rings (Morgan et al., 1990).

Molecular Structure Analysis

The molecular structure of benzamide derivatives is critical for their biological activity. The presence of imidazole and pyrimidinyl rings suggests potential for significant interactions with biological targets. Crystallographic studies on related compounds reveal that these molecules can adopt specific conformations that facilitate such interactions, with molecular packing influenced by weak intermolecular forces (Hu, Zhu, & Chen, 2007).

Applications De Recherche Scientifique

Imidazole Derivatives in Cancer Research

Imidazole derivatives have been extensively studied for their potential therapeutic applications, particularly in cancer research. For instance, a phase II clinical study evaluated the use of imidazole derivatives in combination with other chemotherapy agents for treating malignant gliomas, highlighting the exploration of these compounds in enhancing antitumor effects (Ikeda et al., 1996). Such studies underline the ongoing interest in imidazole-based compounds for developing new cancer treatments.

Benzamide Derivatives in Pharmacokinetics and Metabolism Studies

Benzamide derivatives are another class of compounds with significant scientific interest, particularly in pharmacokinetics and metabolism research. For example, studies have investigated the disposition and metabolism of benzamide derivatives in humans, contributing to the understanding of how these compounds are processed by the body (Renzulli et al., 2011). This research is crucial for designing drugs with optimal absorption, distribution, metabolism, and excretion properties.

Applications in Dermatological Conditions

Compounds structurally related to benzamides have also been explored for their therapeutic efficacy in treating dermatological conditions. Studies have demonstrated the effectiveness of such compounds in treating fungal infections, providing insights into their antimycotic properties (Nasarre et al., 1992). This highlights the versatility of benzamide derivatives in medical research beyond their use in cancer therapies.

Mécanisme D'action

The mechanism of action of imidazole-containing compounds can vary widely depending on their specific structure and the biological system they interact with. Many imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . The specific mechanism of action of “2-chloro-N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)benzamide” is not provided in the available literature.

Propriétés

IUPAC Name |

2-chloro-N-[2-[[6-(4,5-dimethylimidazol-1-yl)-2-methylpyrimidin-4-yl]amino]ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21ClN6O/c1-12-13(2)26(11-23-12)18-10-17(24-14(3)25-18)21-8-9-22-19(27)15-6-4-5-7-16(15)20/h4-7,10-11H,8-9H2,1-3H3,(H,22,27)(H,21,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPZSXKZNCMGIKH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(C=N1)C2=NC(=NC(=C2)NCCNC(=O)C3=CC=CC=C3Cl)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21ClN6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(5-chloro-2-methoxyphenyl)-3-cyclopropyl-5-[2-(3,5-dimethylisoxazol-4-yl)ethyl]-1H-1,2,4-triazole](/img/structure/B5539330.png)

![N-(2-methoxyethyl)-1-{[4-(methylthio)phenyl]sulfonyl}-4-piperidinecarboxamide](/img/structure/B5539333.png)

![isopropyl {[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetate](/img/structure/B5539348.png)

![4-[4-(pyridin-3-ylmethyl)-1,4-diazepan-1-yl]pyrimidine-5-carboxylic acid](/img/structure/B5539356.png)

![N-(4-{2-[2-(4-methylphenoxy)ethoxy]ethoxy}benzylidene)-4H-1,2,4-triazol-4-amine](/img/structure/B5539376.png)

![methyl N-[(2-phenyl-4-quinolinyl)carbonyl]glycinate](/img/structure/B5539385.png)

![1-(1-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-3-azetidinyl)-3,5-dimethyl-1H-pyrazole](/img/structure/B5539393.png)

![2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]ethanethioamide](/img/structure/B5539396.png)